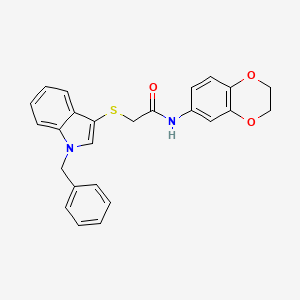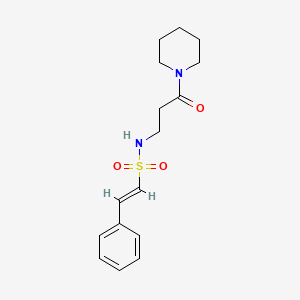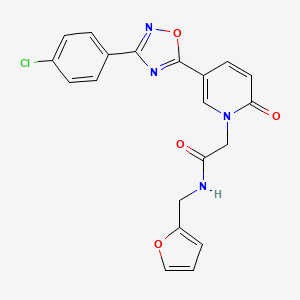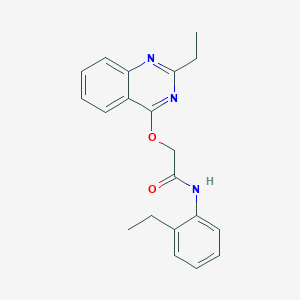
N-(4-methylbenzyl)-4-(2-methyl-1,3-thiazol-4-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methylbenzyl)-4-(2-methyl-1,3-thiazol-4-yl)benzamide is a synthetic compound that has been widely used in scientific research. It is a small molecule that has shown potential in various applications, including medicinal chemistry, drug discovery, and chemical biology. In
Aplicaciones Científicas De Investigación
Anticancer Activity
N-(4-methylbenzyl)-4-(2-methyl-1,3-thiazol-4-yl)benzamide and its derivatives have been actively researched for their anticancer properties. A study by Ravinaik et al. (2021) demonstrated that a series of substituted derivatives showed moderate to excellent anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancer. The compounds exhibited better or comparable activity to etoposide, a reference drug, with significant potential for developing new anticancer therapies (Ravinaik, M. V. Rao, P. P. Rao, D. Ramachandran, & D. Reddy, 2021).
Crystal Structure and Material Applications
The crystal structure and material applications of this compound have been explored in depth. Goel et al. (2017) reported on the synthesis, crystal structure, and the potential of the compound for multifunctional optical and piezoelectric crystals. The study highlighted its good thermal stability, mechanical strength, and promising applications in optical materials due to its unique crystal structure stabilized by intermolecular hydrogen bonds and weak interactions (Goel, H. Yadav, N. Sinha, B. Singh, I. Bdikin, Devarapalli Chenna Rao, Kovuru Gopalaiah, & B. Kumar, 2017).
Role in Supramolecular Gelators
The role of this compound derivatives as supramolecular gelators has been investigated for elucidating the effect of methyl functionality and multiple non-covalent interactions on gelation behavior. Yadav and Amar Ballabh (2020) synthesized a new series of derivatives and found that certain amides displayed gelation behavior towards ethanol/water and methanol/water mixtures. This study contributes to the understanding of molecular interactions and the design of new gelator materials (Yadav & Amar Ballabh, 2020).
Antifungal and Antibacterial Properties
The potential of this compound derivatives for antifungal and antibacterial applications has also been a subject of research. Narayana et al. (2004) synthesized a series of derivatives and screened them for antifungal activity, demonstrating the compounds' effectiveness against various fungal strains. This highlights the compound's versatility and potential in developing new antifungal agents (Narayana, K. K. Vijaya Raj, B. V. Ashalatha, N. Kumari, & B. Sarojini, 2004).
Propiedades
IUPAC Name |
N-(2-ethylphenyl)-2-(2-ethylquinazolin-4-yl)oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-3-14-9-5-7-11-16(14)22-19(24)13-25-20-15-10-6-8-12-17(15)21-18(4-2)23-20/h5-12H,3-4,13H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSYQOEDQDOPNHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)COC2=NC(=NC3=CC=CC=C32)CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 4-(2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2510426.png)
![4-(3-(2,5-dimethylbenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide](/img/structure/B2510427.png)
![1-(benzo[d][1,3]dioxol-5-yl)-3-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)urea](/img/structure/B2510429.png)
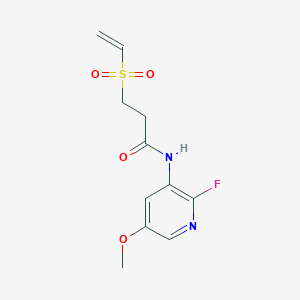
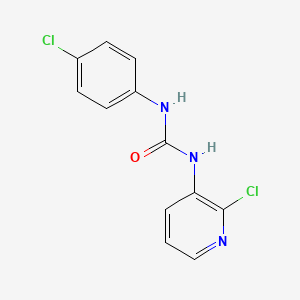
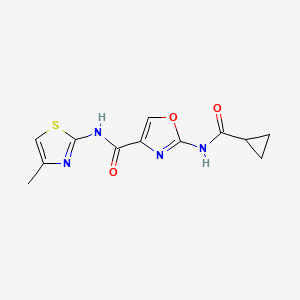
![N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-1-ethyl-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2510434.png)
![N-propyl-N-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]methyl}prop-2-enamide](/img/structure/B2510435.png)
![Benzyl N-[(1S)-1-(propylcarbamoyl)ethyl]carbamate](/img/structure/B2510438.png)
